4-(2,3-Dichlorophenyl)butanoic acid
Description
4-(2,3-Dichlorophenyl)butanoic acid is a chlorinated aromatic carboxylic acid derivative characterized by a butanoic acid chain attached to a 2,3-dichlorophenyl group. The electron-withdrawing chlorine substituents enhance the acidity of the carboxylic acid group compared to non-halogenated analogs, influencing solubility and reactivity in biological or synthetic systems.
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-5-1-3-7(10(8)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14) |
InChI Key |
FXEBLUSEFUKMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2,3-Dichlorophenyl)butanoic acid with key analogs, highlighting substituent effects on molecular weight, boiling point, and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₁₀Cl₂O₂ | ~232.9 | 2,3-diCl, butanoic acid | N/A | Pharmaceutical intermediates |
| 4-(2,3-Dimethoxyphenyl)butanoic acid | 64400-76-6 | C₁₂H₁₆O₄ | 224.26 | 2,3-diOMe, butanoic acid | 348.6 | Fine chemicals, cosmetics |
| (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid·HCl | 331847-11-1 | C₁₀H₁₂Cl₂N₂O₂·HCl | 307.58 | 2,4-diCl, amino group | N/A | Chiral drug synthesis |
| 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | 146645-55-8 | C₁₄H₁₆O₃ | 232.28 | 2,3-diMe, oxo group | N/A | Chemical intermediates |
Key Observations:
- Chlorine vs. Methoxy Substitution: The dichloro analog exhibits higher lipophilicity and acidity than 4-(2,3-dimethoxyphenyl)butanoic acid, which has electron-donating methoxy groups.
- Amino Group Introduction: The (R)-3-amino derivative (CAS 331847-11-1) demonstrates enhanced water solubility due to its hydrochloride salt form, making it suitable for chiral synthesis in drug development .
- Oxo Group Effects: The oxo-containing analog (CAS 146645-55-8) may exhibit keto-enol tautomerism, altering its stability and reactivity in synthetic pathways .
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